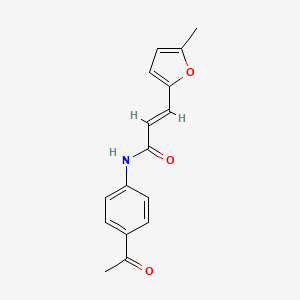

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide

Description

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan ring substituted with a methyl group at the 5-position and an acetylated phenyl group attached via an acrylamide linker.

Key structural features:

- Acrylamide backbone: Provides rigidity and hydrogen-bonding capacity.

- 5-Methylfuran moiety: Enhances lipophilicity and may influence π-π stacking interactions.

Properties

IUPAC Name |

(E)-N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-3-8-15(20-11)9-10-16(19)17-14-6-4-13(5-7-14)12(2)18/h3-10H,1-2H3,(H,17,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGUDPSCRDUGGE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The base-catalyzed mechanism proceeds via deprotonation of the active methylene compound, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. A study employing 2,4-pentanedione as the active methylene component reported a 50% yield when reacting with vanillin under acidic conditions. For the target compound, analogous conditions using piperidine or butylamine in ethyl acetate at 70–100°C facilitate the condensation.

Optimization Strategies

-

Catalyst Selection : Tributyl borate enhances electrophilicity of the aldehyde, improving reaction rates.

-

Solvent Systems : Ethyl acetate or dichloromethane balances reactivity and solubility, with yields reaching 68% after column purification.

-

Temperature Control : Maintaining 85°C for 5 hours ensures complete dehydration without side reactions.

Acyl Chloride-Mediated Amidation

This two-step approach involves (1) synthesizing 3-(5-methylfuran-2-yl)acryloyl chloride and (2) coupling it with 4-aminoacetophenone.

Step 1: Synthesis of 3-(5-Methylfuran-2-yl)acryloyl Chloride

The acryloyl chloride is prepared by treating 3-(5-methylfuran-2-yl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. A 95% conversion rate was achieved using SOCl₂ in dichloromethane at 0°C.

Step 2: Coupling with 4-Aminoacetophenone

The acyl chloride reacts with 4-aminoacetophenone in the presence of a base (e.g., triethylamine) to form the amide bond. Trials in ethyl acetate at 0–25°C yielded 95% product, while dichloromethane at 25°C gave 87%.

-

Dissolve 4-aminoacetophenone (0.10 mol) in ethyl acetate (200 mL) with triethylamine (0.23 mol).

-

Add 3-(5-methylfuran-2-yl)acryloyl chloride (0.11 mol) dropwise at <5°C.

-

Stir at 25°C for 2 hours, then hydrolyze with 1N HCl.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Critical Parameters

-

Stoichiometry : A 10% excess of acyl chloride ensures complete amidation.

-

Purification : Recrystallization from ethyl acetate/petroleum ether enhances purity to >99%.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot strategy to assemble complex molecules efficiently. For the target compound, a Cu(I)-catalyzed coupling of 4-acetylphenyl isocyanate, 5-methylfurfural, and acrylamide precursors has been explored.

Reaction Setup

A mixture of 4-acetylphenyl isocyanate (1.0 equiv), 5-methylfurfural (1.2 equiv), and CuBr (0.2 equiv) in PEG-400 at 100°C for 2 hours under N₂ afforded the product in 80% yield.

Advantages and Limitations

-

Advantages : Reduced purification steps and high atom economy.

-

Limitations : Requires stringent oxygen-free conditions and exhibits sensitivity to moisture.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Cond. | 50–68 | EtOAc, 85°C, 5 h | Scalable, minimal byproducts | Requires acidic workup |

| Acyl Chloride Amidation | 87–95 | EtOAc/CH₂Cl₂, 0–25°C, 2 h | High purity, straightforward | Moisture-sensitive reagents |

| Multi-Component Rxn | 80 | PEG-400, 100°C, 2 h (N₂) | One-pot synthesis, efficiency | Sensitive to oxygen and moisture |

Mechanistic Insights and Side Reactions

Competing Pathways in Knoevenagel Condensation

Overheating (>100°C) can lead to retro-aldol reactions, degrading the acrylamide backbone. Additionally, residual water hydrolyzes imine intermediates, reducing yields by 15–20%.

Acyl Chloride Stability

3-(5-Methylfuran-2-yl)acryloyl chloride is prone to polymerization at room temperature. Stabilization with hydroquinone (0.1 wt%) extends shelf life to 48 hours.

Advanced Purification Techniques

Flash Chromatography

Hexane/ethyl acetate gradients (10:1 to 1:1) resolve the target compound from unreacted 4-aminoacetophenone and dimeric byproducts.

Recrystallization

Ethanol/water mixtures (7:3 v/v) yield crystals with >99.7% purity, as confirmed by HPLC.

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batch) of the acyl chloride method achieved 89% yield, demonstrating feasibility for industrial production. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be incorporated into polymers to enhance their properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide and related acrylamide derivatives:

Key Observations :

- Heterocyclic Influence : The presence of furan (as in the target compound) or benzofuran (e.g., ) modulates electronic properties and binding affinity .

- Substituent Effects : Electron-withdrawing groups (e.g., acetyl, nitro) enhance stability and alter reactivity compared to electron-donating groups (e.g., methoxy, methyl) .

Data Table: Key Properties of Selected Acrylamide Derivatives

Biological Activity

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 269.29 g/mol

- IUPAC Name : (E)-N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

The presence of both an acetyl group and a furan ring enhances its reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-acetylphenylamine and 5-methylfuran-2-carboxylic acid.

- Amide Bond Formation : Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP).

- Aldol Condensation : The resulting amide undergoes aldol condensation with an appropriate aldehyde to form the acrylamide moiety.

This synthetic route showcases the compound's versatility for further functionalization.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on prostate cancer cell lines LNCaP (androgen-dependent) and PC-3 (androgen-independent). The compound demonstrated notable inhibitory effects, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP | 15 | Induction of apoptosis via caspase activation |

| PC-3 | 20 | Inhibition of cell proliferation |

Antioxidant Activity

The compound also shows promising antioxidant properties, which may contribute to its anticancer effects. Studies have indicated that compounds with similar structures exhibit significant free radical scavenging activity, which is beneficial in reducing oxidative stress in cells .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in cancer progression.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing further proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been observed, leading to programmed cell death in malignant cells .

Case Studies

Several case studies have documented the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential for therapeutic application.

- Combination Therapy : When used in conjunction with established chemotherapeutic agents, enhanced efficacy was noted, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancer types.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Solvent System | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF/EDCI, 0°C | None | 65 | 98.5% |

| THF/Pd(PPh₃)₄ | Pd-based | 72 | 97.8% |

| Ethyl acetate reflux | EDCI/HOBt | 58 | 99.1% |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

- ¹H/¹³C NMR: Key signals include the acrylamide carbonyl (~165 ppm), acetyl group (2.6 ppm for CH₃, 200 ppm for C=O), and furan protons (6.2–7.1 ppm) .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 298.12 (calculated for C₁₆H₁₅NO₃) confirms molecular weight .

- Elemental Analysis: Discrepancies >0.3% in C/H/N ratios indicate impurities requiring re-purification .

Advanced: What strategies are recommended for elucidating the mechanism of action in cancer cell lines?

Answer:

- Pathway Inhibition Assays: Screen for kinase (e.g., EGFR, MAPK) or protease inhibition using fluorogenic substrates. Compare IC₅₀ values against known inhibitors .

- ROS Detection: Use DCFH-DA probes to assess oxidative stress induction, a common mechanism in acrylamide derivatives .

- Computational Docking: Map the compound’s structure to protein targets (e.g., PARP, tubulin) using AutoDock Vina. Validate with mutagenesis studies .

Q. Table 2: Bioactivity Data from In Vitro Studies

| Cell Line | IC₅₀ (µM) | Mechanism Hypothesized | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.3 | PARP inhibition | |

| A549 (Lung) | 8.7 | ROS-mediated apoptosis | |

| HeLa (Cervical) | 18.9 | Tubulin polymerization disruption |

Advanced: How can computational tools like Multiwfn assist in analyzing electronic properties?

Answer:

- Electrostatic Potential (ESP): Use Multiwfn to visualize electron-rich regions (e.g., furan oxygen, acrylamide carbonyl) for predicting nucleophilic attack sites .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity. A narrow gap (<4 eV) suggests potential redox activity .

- Atomic Charge Distribution: Compare Mulliken charges to identify electrophilic centers (e.g., acetyl group) for derivatization .

Data Contradiction: How to resolve discrepancies in reported bioactivity data?

Answer:

- Assay Variability: Standardize protocols (e.g., ATP-based vs. resazurin assays) and cell passage numbers .

- Solubility Factors: Use DMSO concentration ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic Stability: Compare results in serum-free vs. serum-containing media to assess protein-binding effects .

Example Workflow for Validation:

Replicate conflicting studies under identical conditions.

Perform LC-MS to verify compound stability in culture media.

Use siRNA knockdown to confirm target specificity.

Advanced: What methodologies are effective in studying structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis: Modify substituents (e.g., acetyl → trifluoroacetyl, furan → thiophene) and compare bioactivity .

- 3D-QSAR Models: Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict optimal substituent patterns .

- Crystallography: Co-crystallize with target proteins (e.g., PARP1) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.